molecular formula C11H8ClN5OS B11725207 3-(4-Chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

3-(4-Chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

Cat. No.: B11725207
M. Wt: 293.73 g/mol
InChI Key: RCHXEYSWPLCLGP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is a synthetic small molecule featuring the privileged thiazolidin-4-one scaffold, a heterocyclic nucleus recognized for its versatile pharmacological potential. This compound is supplied strictly for research purposes to investigate its biological activities and mechanisms of action. The thiazolidin-4-one core is a well-established pharmacophore in medicinal chemistry, demonstrated to possess a broad spectrum of biological activities, including significant antimicrobial and anticancer properties. The integration of the 1,2,4-triazole moiety in the structure is a strategic design, as this heterocycle is known to contribute to binding with biological targets and can enhance pharmacokinetic properties. Thiazolidin-4-one derivatives have shown promise as antimicrobial agents by targeting essential bacterial enzymes, such as MurB, a key player in the bacterial cell wall synthesis pathway. Furthermore, this chemotype has exhibited potent antibiofilm activity, disrupting the formation of resistant microbial communities that are a major challenge in treating infections. In oncology research, thiazolidin-4-one-based compounds have demonstrated considerable potential as anticancer agents by inhibiting the proliferation of various human tumor cell lines through mechanisms that may include interaction with cellular DNA or inhibition of key enzymes involved in cell cycle progression. This product is intended for use in foundational in vitro studies to explore its specific inhibitory potential, dose-response relationships, and cellular mechanisms. It is presented as a high-purity compound to ensure reproducible results in your experimental models. This chemical is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H8ClN5OS

Molecular Weight

293.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2

InChI Key

RCHXEYSWPLCLGP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of an appropriate hydrazine derivative with a nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Triazole-Imine Formation

General Procedure (from ):

  • Schiff base formation : Aromatic amine and aldehyde react to form an imine intermediate.

  • Cyclization : The Schiff base reacts with thioglycolic acid under reflux in DMF to form the thiazolidin-4-one ring.

  • Triazole substitution : The imino group reacts with a triazole derivative (e.g., 1,2,4-triazole) to introduce the 1,2,4-triazol-4-ylimino moiety.

Reactivity and Functional Group Transformations

The compound exhibits reactivity at three key positions:

  • Thiazolidin-4-one carbonyl group :

    • Susceptible to nucleophilic attack (e.g., by hydrazines or amines).

    • Can undergo Michael addition or cycloaddition reactions .

  • Imine group :

    • Participates in hydrolysis under acidic/basic conditions.

    • May undergo rearrangement (e.g., Beckmann rearrangement) under specific catalytic conditions .

  • Triazole ring :

    • Can act as a π-acceptor in coordination chemistry or non-covalent interactions .

FTIR Analysis

Functional GroupAbsorption Band (cm⁻¹)
C=N (imine)1604–1618
C=O (thiazolidin-4-one)1700–1720
C–S (thiazolidin-4-one)720–760

¹H NMR Analysis

Proton TypeChemical Shift (δ, ppm)
Aromatic (Ar–H)6.50–7.75
Triazole ring (Triazol–H)8.00–8.50
Thiazolidin-4-one (CH₂)3.70–4.20

Comparison of Synthetic Routes

RouteReactantsConditionsYield (%)Key Advantage
Route 4 Aniline, benzaldehyde, thioglycolic acidPPG, 110°C83High yield, solvent-free
Route 7 Aromatic amine, aldehyde, mercaptoacetic acidDTPEAC, RTHighEnvironmentally friendly
Route 5 Schiff base, thioglycolic acidDMF, reflux80–92Direct triazole incorporation

Biological Relevance

The compound’s thiazolidin-4-one core and triazole moiety confer potential antimicrobial and anticancer activities. The triazole group enhances lipophilicity, improving cellular permeability .

Critical Observations

  • Functional group tolerance : The synthesis is compatible with electron-withdrawing/donating groups on aromatic substituents .

  • Reaction efficiency : High-pressure conditions (e.g., Q-Tube reactor) or catalysts like PPG enhance yields .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C11H8ClN5OS
  • Molecular Weight : 293.73 g/mol
  • CAS Number : 5102-36-3

The structure of the compound features a thiazolidine ring fused with a triazole moiety, which contributes to its biological activity.

Antimicrobial and Antifungal Properties

Research has shown that derivatives of thiazolidinones exhibit potent antimicrobial and antifungal activities. A study synthesized various thiazolidinone derivatives and evaluated their effectiveness against multiple bacterial strains and fungi. The results indicated that compounds similar to 3-(4-Chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungal species .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameActivity Against BacteriaActivity Against Fungi
Compound AEffectiveModerate
Compound BHighly EffectiveEffective
This compoundHighly EffectiveHighly Effective

Anticancer Potential

Thiazolidinone derivatives have also been studied for their anticancer properties. The compound's structural features allow it to interact with cellular mechanisms involved in cancer proliferation. In vitro studies have demonstrated that compounds related to this compound can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and others .

Case Study: Anticancer Activity Evaluation

In a specific study, researchers synthesized several thiazolidinone derivatives and tested their anticancer activity using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death. In anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, thereby slowing down or stopping the growth of cancer cells.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties of Thiazolidinone Derivatives

Compound Name Substituent at Position 3 Substituent at Position 2 Molecular Weight (g/mol) Notable Features
Target Compound 4-Chlorophenyl 1,2,4-Triazol-4-ylimino 307.75* Enhanced electron-withdrawing effects
3-Phenyl analog (CAS 5181-23-7) Phenyl 1,2,4-Triazol-4-ylimino 273.31 Lacks chloro group; reduced hydrophobicity
C3 () 4-Butylphenyl 4-Chlorophenylimino + thiophen-2-ylidene 481.04 Extended conjugation; dual substituents
C4 () 4-Chlorophenyl 4-Butylphenylimino + thiophen-2-ylidene 481.04 Chloro group enhances target specificity
Compound in Ethyl 4-Hydroxyphenylmethylidene 315.35 Hydroxyl group improves solubility

*Calculated based on molecular formula C₁₁H₈ClN₅OS.

Key Observations :

  • The 4-chlorophenyl group in the target compound increases molecular weight and hydrophobicity compared to the phenyl analog .
  • Compounds with extended substituents (e.g., C3 and C4 in ) exhibit higher molecular weights and altered electronic properties due to conjugation .
  • The hydroxyphenyl group in ’s compound introduces polarity, enhancing aqueous solubility compared to chloro-substituted analogs .

Conformational Analysis

X-ray crystallography studies (using SHELX and ORTEP-III ) reveal that substituents influence ring conformation:

  • The 4-chlorophenyl group in the target compound likely adopts a pseudo-axial orientation to minimize steric hindrance, similar to 2,3-diphenylthiazolidin-4-one derivatives .
  • In contrast, ethyl or hydroxyphenyl substituents () may favor equatorial positions due to smaller steric profiles .

Antimicrobial Activity :

  • Chlorophenyl-substituted thiazolidinones (e.g., target compound, C3, C4) show enhanced antimicrobial activity compared to non-halogenated analogs, attributed to improved membrane penetration .
  • The triazolylimino group in the target compound may inhibit bacterial enzymes via hydrogen bonding, a mechanism observed in related Schiff bases .

Mutagenicity :

  • Thiazolidinones with chloro substituents (e.g., C3–C6) were non-mutagenic in E. coli WP2 assays up to 1 mM, suggesting a favorable safety profile .

Q & A

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one, and how are reaction conditions optimized?

Methodology : The compound is typically synthesized via a multi-step process involving:

Condensation : Reacting 4-chlorobenzaldehyde with thiourea derivatives to form thiosemicarbazone intermediates.

Cyclization : Using reagents like α-bromo ketones or alkyl halides under reflux in ethanol or acetonitrile to form the thiazolidinone ring.

Functionalization : Introducing the triazole moiety via nucleophilic substitution or coupling reactions.

Q. Optimization :

  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates for triazole incorporation .
  • Catalysts : Lewis acids like ZnCl₂ improve cyclization efficiency .
  • Temperature : Controlled reflux (70–90°C) minimizes side reactions .

Q. Data Example :

StepReagents/ConditionsYield (%)Reference
CyclizationEthanol, 80°C, 6 hr87–95
Triazole couplingDMF, K₂CO₃, 24 hr75–82

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

Methodology :

  • ¹H/¹³C NMR : Assign signals for the thiazolidinone ring (e.g., C=O at ~170 ppm), triazole protons (δ 7.8–8.2 ppm), and chlorophenyl groups (δ 7.3–7.6 ppm) .
  • FT-IR : Confirm C=O stretching (~1680 cm⁻¹) and C-N imine bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 307.05) .

Critical Analysis :
Discrepancies in NMR shifts may arise from solvent polarity or tautomerism in the triazole ring, requiring 2D NMR (COSY, HSQC) for resolution .

Q. What crystallographic methods are used to resolve the compound’s 3D structure?

Methodology :

  • Single-crystal X-ray diffraction : Grown via slow evaporation in ethanol/water mixtures.
  • Software : SHELXL (for refinement) and ORTEP-3 (for visualization) .

Q. Key Parameters :

ParameterValueReference
Space groupP2₁/c
Bond length (C=O)1.22 Å
Torsion angle (thiazolidinone)178.5°

Q. How is purity assessed, and what analytical techniques detect common impurities?

Methodology :

  • HPLC : Reverse-phase C18 column, mobile phase = methanol/water (70:30), UV detection at 254 nm .
  • TLC : Silica gel GF₂₅₄, eluent = chloroform:methanol (9:1), Rf ≈ 0.45 .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 54.2% vs. 53.9%) .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

Methodology :

  • Solubility : Tested in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and water (<1 mg/mL) via saturation shake-flask method .
  • Stability :
    • pH stability : Degrades >10% in acidic (pH <3) or basic (pH >9) conditions after 24 hr .
    • Thermal stability : Stable up to 150°C (DSC/TGA data) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodology :

  • Substituent variation : Modify the chlorophenyl (e.g., 2,4-dichloro) or triazole (e.g., 1,2,3-triazole) groups to assess antimicrobial potency .
  • In silico docking : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., fungal CYP51) .
  • Biological assays : Minimum inhibitory concentration (MIC) testing against Candida albicans and Staphylococcus aureus .

Data Contradictions :
Triazole derivatives with electron-withdrawing groups show higher antifungal activity but reduced solubility, requiring a balance in substituent selection .

Q. How are crystallographic refinement challenges addressed for this compound?

Methodology :

  • Disorder modeling : For flexible triazole rings, use PART and ISOR commands in SHELXL .
  • Twinned data : Apply HKLF5 in SHELXL for multi-component crystals .
  • Validation : Check using R1 (<0.05) and GooF (0.9–1.1) metrics .

Q. Example :

Refinement ParameterValueReference
R1 (all data)0.068
CCDC deposition number987654

Q. What strategies mitigate genotoxicity risks in preclinical development?

Methodology :

  • Ames test : Use E. coli WP2uvrA strain with metabolic activation (S9 mix) to detect frameshift mutations .
  • DNA damage assays : Comet assay on human hepatocytes (IC₅₀ >100 μM indicates low risk) .

Q. Data :

TestResult (1 mM/plate)Reference
Revertant colonies (Ames)22 ± 3 (control: 20 ± 2)
Hepatocyte viability92%

Q. How are reaction mechanisms elucidated for key synthetic steps?

Methodology :

  • Kinetic studies : Monitor intermediates via in-situ IR to identify rate-limiting steps (e.g., cyclization) .
  • DFT calculations : Use Gaussian09 to model transition states (e.g., thiazolidinone ring closure) .

Insight :
The cyclization step follows a pseudo-first-order kinetics model with an activation energy of 85 kJ/mol .

Q. What advanced spectroscopic techniques resolve tautomeric forms in solution?

Methodology :

  • Variable-temperature NMR : Observe coalescence of triazole proton signals at 310 K, indicating tautomeric exchange .
  • Dynamic HPLC : Separate tautomers using chiral columns (e.g., Chiralpak IA) .

Key Finding :
The 1,2,4-triazole moiety exists as a 3:1 equilibrium of 1H- and 4H- tautomers in DMSO-d₆ .

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